molecular formula C22H30O3 B601987 Norethynodiol 17-monoacetate CAS No. 2061-46-3

Norethynodiol 17-monoacetate

Cat. No. B601987
CAS RN: 2061-46-3
M. Wt: 342.48
InChI Key:
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Description

Norethynodiol 17-Monoacetate, also known by its alternate names (3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol 17-Acetate; 19-Nor-17α-pregn-4-en-20-yne-3β,17-diol 17-Acetate; 17α-Ethynyl-3β-hydroxy-4-estrene-17β-acetate, is a biochemical used for proteomics research . It has a molecular formula of C22H30O3 and a molecular weight of 342.47 .


Molecular Structure Analysis

The molecular structure of Norethynodiol 17-Monoacetate is defined by its molecular formula, C22H30O3 . It has a monoisotopic mass of 342.219482 Da . The molecule has 7 defined stereocenters .


Physical And Chemical Properties Analysis

Norethynodiol 17-Monoacetate has a molecular weight of 342.47 and a molecular formula of C22H30O3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources .

Scientific Research Applications

Biological Activities and Hormonal Properties

  • Biological Activities : Norethynodrel, a closely related compound to Norethynodiol 17-monoacetate, has been studied for its progestational response in estrogen-primed rabbits and its effects on pituitary gonadotropin inhibition and temporary sterility in rats (Saunders & Drill, 1958).
  • Hormonal Properties : Derivatives of 17 alpha-oxyprogesterone, like mepregenol monoacetate, demonstrate high progestational activity, which is significant for their potential use in hormonal contraception (Nikitina, Savchenko, & Stepanov, 1987).

Metabolic and Pharmacological Insights

  • Metabolism Studies : Research on norethisterone acetate, closely related to Norethynodiol 17-monoacetate, has explored its metabolic process in humans, focusing on urinary excretion and the absence of conversion to estrogenic compounds (Breuer, 1970).
  • Pharmacokinetics : Studies on norethisterone have examined its role as an irreversible inhibitor of estrogen synthetase, crucial for understanding its mechanism of action in hormonal therapies (Osawa & Yarborough, 1982).

Clinical Applications and Effects

  • Clinical Trials and Effects : Various clinical studies have focused on the effects of norethynodrel and similar compounds on the menstrual cycle, fertility, and use in hormone replacement therapies. These studies provide insights into the efficacy and mechanisms of these compounds in various clinical settings (Garcia, Pincus, & Rock, 1956), (Valen-Sendstad et al., 2010).

Chemically Related Compounds and Synthesis

  • Chemical Synthesis and Analysis : Research has also been conducted on the synthesis and analysis of chemically related compounds, offering valuable insights into the structural and chemical properties relevant to Norethynodiol 17-monoacetate (Chatterjee, Desmukh, & Chandrasekharan, 1972), (Berthou, Morfin, Picart, & Bardou, 1974).

Safety and Hazards

The specific safety and hazard information for Norethynodiol 17-Monoacetate is not available in the searched resources. It’s important to handle all chemicals with appropriate safety measures .

Mechanism of Action

Target of Action

Norethynodiol 17-monoacetate (NOMAc) is a synthetic progestin hormone . It is primarily targeted towards the female reproductive system, where it exhibits progestational activity .

Mode of Action

NOMAc, derived from norethindrone, interacts with progesterone receptors in the female reproductive system . This interaction results in a variety of changes that contribute to its contraceptive effects .

Biochemical Pathways

The primary biochemical pathway affected by NOMAc is the hypothalamic-pituitary-gonadal axis . NOMAc suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn inhibits ovulation . Additionally, it thickens cervical mucus, inhibiting sperm penetration, and alters the endometrium, making it less receptive to implantation .

Pharmacokinetics

The pharmacokinetics of NOMAc involve rapid absorption and systemic disposition . Once absorbed, NOMAc is deacetylated to norethindrone, which undergoes hepatic reduction and conjugation . This process results in the formation of glucuronide and sulfide conjugates, as well as ethinyl estradiol . These metabolites are then excreted.

Result of Action

The molecular and cellular effects of NOMAc’s action include suppression of ovulation, thickening of cervical mucus, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes create an environment that is inhospitable to both fertilization and implantation, thereby preventing pregnancy .

Action Environment

The action, efficacy, and stability of NOMAc can be influenced by various environmental factors. For instance, the presence of other hormones can affect NOMAc’s effectiveness . Additionally, factors such as diet, lifestyle, and overall health can impact the body’s response to NOMAc.

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCWCFAFTXVJQT-KAKDVIIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2061-46-3
Record name Norethynodiol 17-monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORETHYNODIOL 17-MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0NDE4O43N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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